Field: Biochemistry
Application: 2,3,5,6-Tetrafluorophenol is used in the preparation of radioiodinated phenylalanine derivatives, which are useful in peptide synthesis
Method: The specific methods of application or experimental procedures would depend on the particular peptide being synthesized. Generally, this involves the reaction of the phenylalanine derivative with 2,3,5,6-Tetrafluorophenol in the presence of a suitable coupling agent.
Results: The outcome of this process is the production of a peptide that has been labeled with a radioactive isotope, which can be useful in various biochemical studies.
Field: Immunology
Application: 2,3,5,6-Tetrafluorophenol has been used in the preparation of technetium-99m labeled antibodies
Method: The specific methods of application or experimental procedures would depend on the particular antibody being labeled. Generally, this involves the reaction of the antibody with 2,3,5,6-Tetrafluorophenol in the presence of technetium-99m.
Results: The outcome of this process is the production of an antibody that has been labeled with technetium-99m, which can be useful in various immunological studies.
Application: 2,3,5,6-Tetrafluorophenol is used as a substrate for cytochrome P450
Method: The specific methods of application or experimental procedures would depend on the particular experiment being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with a cytochrome P450 enzyme under suitable conditions.
Results: The outcome of this process is the production of a metabolite that can be analyzed to understand the activity of the cytochrome P450 enzyme.
Field: Organic Chemistry
Application: 2,3,5,6-Tetrafluorophenol is used as a fluorinated building block in organic synthesis.
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with other reagents under suitable conditions.
Results: The outcome of this process is the production of a fluorinated organic compound, which can have various applications in materials science, pharmaceuticals, and other fields.
TFP is a fluorinated derivative of phenol. Phenol itself is a naturally occurring aromatic organic compound found in coal tar and crude oil []. TFP has four fluorine atoms substituted on the benzene ring of phenol, affecting its physical and chemical properties [].
TFP holds significance in scientific research due to its unique properties, including its ability to act as a substrate for enzymes like cytochrome P450 []. Cytochrome P450 enzymes are involved in metabolizing various substances in the body [].
TFP's molecular structure consists of a six-membered benzene ring with a hydroxyl group (OH) attached at one position and four fluorine (F) atoms attached at the 2nd, 3rd, 5th, and 6th positions around the ring []. The presence of fluorine atoms alters the electronic properties of the molecule compared to phenol.
TFP's reactivity involves its acidic hydroxyl group, which can participate in reactions typical of phenols []. However, detailed studies on specific reactions involving TFP are limited in publicly available sources.
Corrosive;Irritant